molecular formula C9H6ClNO4 B2644427 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 923177-83-7

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No.: B2644427
CAS No.: 923177-83-7
M. Wt: 227.6
InChI Key: OTIAZAMJOQYITN-UHFFFAOYSA-N
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Description

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound with a molecular formula of C9H6ClNO4 and a molecular weight of 227.6 g/mol This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorobenzoic acid with ethyl chloroformate, followed by cyclization with sodium hydroxide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as kynurenine monooxygenase (KMO), which plays a role in the catabolism of tryptophan . By inhibiting KMO, the compound can modulate the levels of metabolites involved in neurodegenerative diseases, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c10-5-2-6-7(1-4(5)9(13)14)15-3-8(12)11-6/h1-2H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIAZAMJOQYITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923177-83-7
Record name 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
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